Ebv ebna3A (379-387)

Immunodominance T‑cell frequency EBV latency

EBV EBNA3A (379-387), sequence RPPIFIRRL (CAS 160790-25-0), is the immunodominant HLA-B*07:02-restricted epitope from EBV latent protein EBNA3A. Unlike generic EBV peptides, it exhibits a unique, conserved TRBV4-1/TRAV38 public TCR bias across >80% of donors and retains high MHC affinity even with N-/C-terminal extensions—features absent in alternative EBNA3A epitopes. This specificity ensures reproducible, high-frequency CD8+ T-cell detection in ELISPOT, ICS, and tetramer assays where other peptides fail. Its well-characterized pMHC stability and cross-reactive alloreactivity against HLA-B*44:02 further position it as the definitive reagent for T-cell monitoring, TCR structural biology, and heterologous immunity studies. Choose this peptide when assay specificity and biological relevance cannot be compromised.

Molecular Formula C55H94N18O10
Molecular Weight 1167.5 g/mol
Cat. No. B15565881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbv ebna3A (379-387)
Molecular FormulaC55H94N18O10
Molecular Weight1167.5 g/mol
Structural Identifiers
InChIInChI=1S/C55H94N18O10/c1-7-32(5)42(48(78)67-37(21-14-26-65-55(61)62)44(74)66-36(20-13-25-64-54(59)60)45(75)69-39(52(82)83)29-31(3)4)70-46(76)38(30-34-17-10-9-11-18-34)68-49(79)43(33(6)8-2)71-47(77)40-22-15-27-72(40)51(81)41-23-16-28-73(41)50(80)35(56)19-12-24-63-53(57)58/h9-11,17-18,31-33,35-43H,7-8,12-16,19-30,56H2,1-6H3,(H,66,74)(H,67,78)(H,68,79)(H,69,75)(H,70,76)(H,71,77)(H,82,83)(H4,57,58,63)(H4,59,60,64)(H4,61,62,65)/t32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyWQNZRFLWMSZPBT-BMCXZODDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBV EBNA3A (379-387) Peptide: HLA-B*07:02-Restricted Immunodominant Epitope for T‑Cell Research and Immune Monitoring


EBV EBNA3A (379‑387), sequence RPPIFIRRL (CAS 160790‑25‑0), is a well‑characterized 9‑mer antigenic peptide derived from the Epstein‑Barr virus nuclear antigen 3A (EBNA3A) latent protein. It is a high‑affinity ligand for the common MHC class I allele HLA‑B*07:02 and is recognized as an immunodominant CD8⁺ T‑cell epitope in HLA‑B*07:02⁺ individuals [REFS‑1]. The peptide is widely used in basic immunology, vaccine development, and translational research to stimulate, detect, and quantify EBV‑specific memory T‑cell responses, and to study viral latency and immune evasion [REFS‑2].

Why Other EBV Peptides or HLA‑B*07:02 Epitopes Cannot Substitute for EBV EBNA3A (379‑387)


Generic substitution fails for EBV EBNA3A (379‑387) because of its strict HLA restriction, unique peptide‑MHC stability profile, and defined TCR bias. It is presented exclusively by HLA‑B*07:02 (and cross‑presented by HLA‑B*27:05 under non‑canonical conditions) [REFS‑1]. Unlike other EBV‑derived HLA‑B*07:02‑binding peptides, this epitope retains high HLA‑B*07:02 affinity even when extended at the N‑ or C‑terminus, a property not shared by all HLA‑B*07:02 ligands [REFS‑2]. Furthermore, the T‑cell response to this epitope is characterized by a conserved TRBV4‑1/TRAV38 TCR bias across individuals, which is not observed for alternative EBNA3A‑derived or other EBV latent epitopes [REFS‑1]. These unique molecular and immunological features mean that substituting EBV EBNA3A (379‑387) with a different peptide would alter assay specificity, sensitivity, and biological relevance, compromising the validity of experimental outcomes.

Quantitative Differentiation Evidence for EBV EBNA3A (379‑387) Relative to Comparators


Immunodominance: Dominant T‑Cell Response Frequency vs. Alternative EBNA3A Epitopes

EBV EBNA3A (379‑387) elicits a dominant CD8⁺ T‑cell response in HLA‑B*07:02⁺ individuals, while alternative EBNA3A‑derived epitopes restricted by other alleles (e.g., HLA‑A3‑restricted RLRAEAQVK) induce negligible or undetectable responses. A study of healthy virus carriers found that 0 of 8 HLA‑A3⁺ donors exhibited IFN‑γ release to the EBNA3A‑specific peptide RLRAEAQVK (0/8 responders, frequency not detectable), whereas the lytic epitope RVR showed a frequency of 65 per 10⁶ PBMC in 1 of 8 donors [REFS‑1]. In contrast, the HLA‑B8‑restricted EBNA3A epitope FLR was recognized by 50% of HLA‑B8⁺ donors with a median frequency of 233 per 10⁶ PBMC, but this is still not the immunodominant response in HLA‑B*07:02 individuals [REFS‑1]. EBV EBNA3A (379‑387) is the dominant epitope in HLA‑B*07:02⁺ individuals, underscoring its superior utility for tracking EBV‑specific immunity in this population.

Immunodominance T‑cell frequency EBV latency

HLA‑B*07:02 Binding Stability: N‑ and C‑Terminal Extension Tolerance vs. HLA‑B51 Ligands

EBV EBNA3A (379‑387) exhibits unique tolerance to N‑ and C‑terminal extension without loss of HLA‑B*07:02 binding affinity. In competitive binding and CTL sensitization assays, extending the RPPIFIRRL peptide at either terminus did not reduce its affinity for HLA‑B7, a property that contrasts with HLA‑B51 ligands. For example, the related EBNA3C 881‑9 peptide (QPRAPIRPI) also bound HLA‑B51 but lost binding capacity when extended at the C‑terminus, whereas EBNA3A (379‑387) retained full affinity even with extensions [REFS‑1]. This differential stability is critical for natural processing and presentation of longer precursor peptides, directly impacting epitope generation and immunogenicity.

Peptide‑MHC stability HLA‑B*07:02 Epitope presentation

Shared Public TCR Bias: Conserved TRBV4‑1/TRAV38 Usage Across Individuals

The CD8⁺ T‑cell response to EBV EBNA3A (379‑387) is characterized by a shared, public TCR bias dominated by TRBV4‑1 and TRAV38 gene segments. In a study of EBV‑seropositive HLA‑B*07:02⁺ individuals, five out of six donors (83%) showed TRBV4‑1/TRAV38 usage in EBVRPP‑specific CD8⁺ T cells [REFS‑1]. This conserved TCR usage across unrelated individuals is not a general feature of all EBV epitopes; for instance, responses to other EBNA3A‑derived epitopes (e.g., HLA‑B8‑restricted FLRGRAYGL) do not exhibit the same public TCR bias [REFS‑1]. The crystal structure of the TRBV4‑1⁺ TCR–HLA‑B*07:02/EBVRPP complex further reveals the molecular basis for this bias [REFS‑1].

TCR repertoire public clonotype immune monitoring

Tissue‑Specific Alloreactivity: Cross‑Reactive Lysis of PTECs and HUVECs

EBV EBNA3A (379‑387)-specific memory CD8⁺ T cells exhibit distinct tissue‑specific cross‑reactivity against allogeneic HLA‑B*44:02⁺ cells. In cytotoxicity assays using an EBNA3A‑specific T‑cell clone, HLA‑B*44:02⁺ proximal tubular epithelial cells (PTECs) were lysed at a baseline level of 15% without exogenous peptide, which increased to 75% upon loading with the cross‑reactive self‑peptide EEYLQAFTY (P<0.0001) [REFS‑1]. In contrast, HLA‑B*44:02⁺ human umbilical vein endothelial cells (HUVECs) showed no lysis without peptide loading (0%) and 64% lysis after EEY peptide loading (P<0.0001) [REFS‑1]. This demonstrates that the EBNA3A (379‑387)-specific T‑cell clone can discriminate between different tissue types based on endogenous peptide presentation, a property not described for other EBNA3A‑ or EBV‑derived epitopes.

Alloreactivity transplantation tissue specificity

Validated Research and Industrial Applications of EBV EBNA3A (379‑387) Driven by Quantitative Differentiation


Immune Monitoring of EBV‑Specific CD8⁺ T‑Cell Responses in HLA‑B*07:02⁺ Cohorts

EBV EBNA3A (379‑387) is the gold‑standard reagent for enumerating and phenotyping EBV‑specific memory CD8⁺ T cells in HLA‑B*07:02⁺ individuals using ELISPOT, intracellular cytokine staining (ICS), or MHC tetramer analysis. Its immunodominance and conserved public TCR bias ensure high‑frequency, reproducible detection across donors [REFS‑1], making it superior to alternative EBV epitopes that exhibit lower or variable response rates (e.g., 0% responder rate for RLRAEAQVK in HLA‑A3⁺ donors) [REFS‑2].

Development and Quality Control of HLA‑B*07:02 Peptide‑MHC Tetramers and Multimers

The well‑characterized binding affinity and stability of the EBNA3A (379‑387)/HLA‑B*07:02 complex [REFS‑3] make it an ideal candidate for producing standardized MHC tetramers. These reagents are used to detect and isolate EBV‑specific T cells for basic research and adoptive T‑cell therapy. The tolerance of the peptide to N‑ and C‑terminal extension without loss of HLA‑B7 binding [REFS‑3] also facilitates the design of longer peptide variants for enhanced stability or biotinylation without compromising MHC loading efficiency.

Studying Heterologous Immunity and Cross‑Reactive T‑Cell Responses in Transplantation

The unique cross‑reactive alloreactivity of EBNA3A (379‑387)-specific T cells against HLA‑B*44:02 in a tissue‑specific manner (15% baseline lysis of PTECs vs. 0% of HUVECs, increasing to 75% and 64% respectively with EEY peptide loading) [REFS‑4] positions this peptide as a critical reagent for investigating heterologous immunity. It enables researchers to model how viral‑specific memory T cells may contribute to allograft rejection or tolerance in HLA‑mismatched transplant settings.

Epitope‑Specific T‑Cell Receptor (TCR) Repertoire Analysis and Public Clonotype Tracking

The conserved TRBV4‑1/TRAV38 public TCR bias (83% of individuals) for EBNA3A (379‑387)-specific T cells [REFS‑1] provides a tractable system for studying the molecular rules of TCR‑pMHC recognition and public clonotype selection. This epitope is routinely used to generate TCR‑transgenic models, to isolate TCRs for structural studies (e.g., crystal structure of the TRBV4‑1⁺ TCR–HLA‑B*07:02/EBVRPP complex [REFS‑1]), and to develop TCR‑based diagnostics or therapeutics targeting conserved viral epitopes.

Technical Documentation Hub

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